molecular formula C23H23Cl2NO B3009575 1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone CAS No. 339017-30-0

1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

Cat. No. B3009575
CAS RN: 339017-30-0
M. Wt: 400.34
InChI Key: UDCGBPGMWBDBPO-UHFFFAOYSA-N
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Description

The compound "1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone" is a pyridinone derivative, a class of compounds known for their diverse biological activities and pharmaceutical applications. Pyridinones often feature a heterocyclic core with a keto group at the 2-position and a hydroxy group at the 3-position, although substitutions at these and other positions are common for modifying the compound's properties. The tert-butyl group is a bulky substituent that can influence the compound's steric interactions, while the dichlorobenzyl moiety may affect its electronic properties and reactivity.

Synthesis Analysis

The synthesis of pyridinone derivatives can be complex, involving multiple steps to introduce the desired substituents onto the heterocyclic ring. For example, the synthesis of tert-butyl substituted pyrrolidines, which share some structural similarities with pyridinones, can be achieved through nitrile anion cyclization strategies, as demonstrated in the synthesis of N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridinone derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies . The pyrrolidinone ring, which is related to the pyridinone ring, often adopts an envelope conformation. The presence of tert-butyl and other substituents can influence the overall conformation and packing of the molecules in the crystal lattice.

Chemical Reactions Analysis

Pyridinones can undergo various chemical reactions, depending on their substituents. For example, phosphole derivatives with tert-butyl groups have been shown to undergo electrophilic substitutions due to cyclic electron delocalization . This suggests that the tert-butyl group in the compound of interest may also influence its reactivity towards electrophilic agents. Additionally, the presence of a dichlorobenzyl group could make the compound susceptible to nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives are influenced by their molecular structure. For example, the tert-butyl group can increase the lipophilicity of the compound, potentially affecting its solubility and membrane permeability. Hydrogen bonding is another important factor that can influence the solubility and stability of pyridinones, as seen in various structural studies . The dichlorobenzyl group may also contribute to the compound's acidity or basicity, depending on the electronic effects it exerts on the pyridinone ring.

Scientific Research Applications

Chemical Synthesis and Ligand Reactions

  • Activation of Haloarenes : The activation of C-H bonds in chloro- and bromobenzene, involving selective ortho C-H activation, is influenced by the presence of a tert-butyl group. This process is directed by halogen coordination, proving thermodynamically and kinetically favorable (Ben-Ari et al., 2003).

Material Science and Polymer Chemistry

  • Polymer Synthesis : The synthesis of aromatic diamine monomers containing pyridine and tert-butyl groups leads to the creation of poly(pyridine-imide)s. These polymers exhibit good solubility and thermal stability due to the introduction of the tert-butyl group (Lu et al., 2014).

Organic Chemistry and Molecular Interactions

  • Pyridinone Reactions : Studies on pyridinones, including derivatives with tert-butyl groups, reveal their interaction with free radicals and their roles in reactions catalyzed by heavy metals (Ramsaywack et al., 2013).

Crystallography and Molecular Structure

  • Molecular Structure Analysis : Investigations into compounds containing tert-butyl and pyridinone groups have revealed significant insights into hydrogen-bonded structures, providing essential knowledge for crystallography and molecular design (Trilleras et al., 2008).

Coordination Chemistry

  • Complex Formation and Reactivity : Research shows that compounds with tert-butyl and pyridinone groups can form complexes with metals like ruthenium, leading to applications in catalysis and coordination chemistry (Zong & Thummel, 2005).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2NO/c1-15-18(14-19-20(24)6-5-7-21(19)25)22(27)12-13-26(15)17-10-8-16(9-11-17)23(2,3)4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCGBPGMWBDBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=CC=C(C=C2)C(C)(C)C)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

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